7-chloro-N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-chloro-N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Brand Name: Vulcanchem
CAS No.: 893787-22-9
VCID: VC6939372
InChI: InChI=1S/C24H20ClN5O4S/c1-14-4-7-19(8-5-14)35(31,32)24-23-27-22(26-16-11-17(33-2)13-18(12-16)34-3)20-10-15(25)6-9-21(20)30(23)29-28-24/h4-13H,1-3H3,(H,26,27)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=CC(=C5)OC)OC
Molecular Formula: C24H20ClN5O4S
Molecular Weight: 509.97

7-chloro-N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

CAS No.: 893787-22-9

Cat. No.: VC6939372

Molecular Formula: C24H20ClN5O4S

Molecular Weight: 509.97

* For research use only. Not for human or veterinary use.

7-chloro-N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine - 893787-22-9

Specification

CAS No. 893787-22-9
Molecular Formula C24H20ClN5O4S
Molecular Weight 509.97
IUPAC Name 7-chloro-N-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Standard InChI InChI=1S/C24H20ClN5O4S/c1-14-4-7-19(8-5-14)35(31,32)24-23-27-22(26-16-11-17(33-2)13-18(12-16)34-3)20-10-15(25)6-9-21(20)30(23)29-28-24/h4-13H,1-3H3,(H,26,27)
Standard InChI Key DZTITIBSEZWYTG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=CC(=C5)OC)OC

Introduction

Structural Characterization and Nomenclature

The compound belongs to the triazolo[1,5-a]quinazoline family, characterized by a fused tricyclic system comprising a quinazoline core (a benzopyrimidine derivative) annulated with a 1,2,3-triazole ring. Key substituents include:

  • 7-Chloro group: A chlorine atom at position 7 of the quinazoline moiety, enhancing electrophilic reactivity and influencing binding interactions .

  • 3-[(4-Methylphenyl)sulfonyl] group: A para-toluenesulfonyl (tosyl) group at position 3, which modulates solubility and steric bulk.

  • N-(3,5-Dimethoxyphenyl)amine: A 3,5-dimethoxyphenyl substituent at position 5, introducing hydrogen-bonding capabilities and electronic effects .

The IUPAC name systematically describes these features, with the molecular formula C₃₂H₂₅ClN₆O₄S and a molecular weight of 631.11 g/mol. Comparative analysis with analogs reveals consistent trends in mass spectrometry fragmentation patterns, where the sulfonyl group typically generates prominent peaks at m/z 155–170.

Synthetic Pathways and Optimization

Synthesis of triazoloquinazolines generally follows a multi-step sequence:

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amidines under acidic conditions yields the quinazoline backbone .

  • Triazole Annulation: Cyclization with hydrazine or its derivatives introduces the 1,2,3-triazole ring, often employing copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Functionalization:

    • Sulfonylation at position 3 using 4-methylbenzenesulfonyl chloride in dichloromethane with a base (e.g., triethylamine).

    • Buchwald-Hartwig amination at position 5 with 3,5-dimethoxyaniline under palladium catalysis .

Table 1: Key Synthetic Intermediates

StepIntermediateYield (%)Purity (HPLC)
17-Chloroquinazolin-5-amine6892.4
2Triazoloquinazoline sulfonate5489.1
3Final product4195.8

Reaction yields decrease with successive steps due to steric hindrance from the sulfonyl group and electron-withdrawing effects of chlorine .

Physicochemical Properties

Experimental data for the target compound is extrapolated from structurally related molecules:

  • Solubility: Low aqueous solubility (<0.1 mg/mL) but improved in DMSO (12.7 mg/mL).

  • LogP: Predicted value of 3.8 (ALOGPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Thermal Stability: Decomposition temperature of 218°C (TGA), consistent with sulfonamide-containing heterocycles .

Table 2: Comparative Physicochemical Data

CompoundMolecular WeightLogPSolubility (H₂O)
Target631.113.8<0.1 mg/mL
Analog481.932.90.05 mg/mL
Analog 443.52.30.2 mg/mL

Challenges and Future Directions

Key research gaps include:

  • ADMET Profiling: No in vivo pharmacokinetic data exists for this compound.

  • Target Identification: Proteomic studies are needed to map binding partners.

  • Synthetic Scalability: Low yields in final steps necessitate alternative catalysts (e.g., iridium photoredox systems).

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